2alpha,3alpha,24-Trihydroxyolean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2alpha,3alpha,24-Trihydroxyolean-12-en-28-oic acid is typically extracted from natural sources such as the branches and leaves of Pyrus pashia . The extraction process involves several steps, including solvent extraction, purification, and crystallization . Industrial production methods may involve similar extraction techniques but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
2alpha,3alpha,24-Trihydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2alpha,3alpha,24-Trihydroxyolean-12-en-28-oic acid has several scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of triterpenoids . In biology, it is investigated for its cytotoxic activity and potential use in cancer research . In medicine, it is explored for its potential therapeutic effects . In industry, it may be used in the development of new drugs and other products .
Mechanism of Action
The mechanism of action of 2alpha,3alpha,24-Trihydroxyolean-12-en-28-oic acid involves its interaction with specific molecular targets and pathways . It exhibits cytotoxic activity by inducing apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
2alpha,3alpha,24-Trihydroxyolean-12-en-28-oic acid is similar to other triterpenoids such as 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid and 2alpha,3alpha,24-Trihydroxyurs-12-en-28-oic acid . These compounds share similar structures and biological activities but may differ in their specific molecular targets and pathways . The uniqueness of this compound lies in its specific cytotoxic activity and potential therapeutic applications .
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19?,20?,21?,22?,23?,26-,27+,28+,29+,30-/m0/s1 |
InChI Key |
RWNHLTKFBKYDOJ-KBALGZCHSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)(CC(C([C@]3(C)CO)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.